(2-Bromoethyl)trimethylammonium bromide

Catalog No.
S793558
CAS No.
2758-06-7
M.F
C5H13Br2N
M. Wt
246.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromoethyl)trimethylammonium bromide

CAS Number

2758-06-7

Product Name

(2-Bromoethyl)trimethylammonium bromide

IUPAC Name

2-bromoethyl(trimethyl)azanium;bromide

Molecular Formula

C5H13Br2N

Molecular Weight

246.97 g/mol

InChI

InChI=1S/C5H13BrN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

OINMNSFDYTYXEQ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCBr.[Br-]

Synonyms

2-Bromo-N,N,N-trimethyl-ethanaminium Bromide; Bromcholin; Bromocholine Bromide; Hypercyl; Kathesin; Trimethyl β-Bromoethylammonium Bromide;

Canonical SMILES

C[N+](C)(C)CCBr.[Br-]

(2-Bromoethyl)trimethylammonium bromide, also known as N,N,N-trimethylethanaminium-2-bromoethane bromide, is a quaternary ammonium salt with the chemical formula C5H13BrN•Br. It is a white crystalline solid with a melting point of approximately 244°C (decomposition) []. This compound possesses interesting chemical and physical properties that have made it relevant in various scientific research fields.

Applications in Material Science

(2-Bromoethyl)trimethylammonium bromide has been explored as a potential ionic liquid []. Ionic liquids are salts with melting points below 100°C, and they offer unique properties such as high thermal stability, good conductivity, and low volatility. Research suggests that (2-Bromoethyl)trimethylammonium bromide can be used as a precursor for the synthesis of novel ionic liquids with desirable properties for various applications, including electrolytes in batteries and catalysts in chemical reactions [].

Applications in Biomedical Research

(2-Bromoethyl)trimethylammonium bromide has been investigated for its potential antimicrobial activity. Studies have shown that it exhibits antibacterial and antifungal properties against various pathogens []. However, further research is needed to determine its efficacy and safety for potential clinical applications.

(2-Bromoethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C5_5H13_{13}Br2_2N and a molecular weight of 246.97 g/mol. It is commonly represented by its International Union of Pure and Applied Chemistry name, 2-bromoethyl(trimethyl)azanium bromide. This compound appears as beige to brown chunks or powder and has a melting point ranging from 240°C to 244°C . It is recognized for its role as a phase transfer catalyst and is utilized in various

, primarily involving nucleophilic substitutions. The bromine atom in the compound serves as a leaving group, allowing for reactions with nucleophiles such as thiols, amines, and alcohols. For instance, it can react with thiols to form thioether derivatives, which are valuable in organic synthesis. Additionally, it can be used in the synthesis of various alkylated products through substitution reactions .

This compound exhibits biological activity that makes it relevant in pharmacological contexts. It has been noted for its potential use in biological studies due to its ability to modify cellular membranes and influence cell signaling pathways. Its acute toxicity profile indicates that it can cause skin irritation, serious eye damage, and respiratory issues upon exposure . The specific mechanisms of its biological effects are still under investigation, but its reactivity suggests potential applications in drug development.

The synthesis of (2-Bromoethyl)trimethylammonium bromide typically involves the reaction of trimethylamine with 2-bromoethanol in the presence of a suitable solvent. The general reaction can be summarized as follows:

  • Reactants: Trimethylamine + 2-Bromoethanol
  • Conditions: The reaction is usually conducted under reflux conditions to facilitate the nucleophilic substitution.

The product can be purified through recrystallization or chromatography techniques to obtain high-purity samples suitable for laboratory use .

(2-Bromoethyl)trimethylammonium bromide finds applications in various fields:

  • Organic Synthesis: It serves as a phase transfer catalyst, facilitating reactions between organic compounds in different phases.
  • Pharmaceutical Development: Its ability to modify biological systems makes it a candidate for drug design and development.
  • Agricultural Chemistry: It is used as a plant growth regulator and in formulations aimed at enhancing crop yield .

Interaction studies involving (2-Bromoethyl)trimethylammonium bromide focus on its reactivity with biological molecules such as proteins and nucleic acids. Research indicates that it can interact with thiol groups in proteins, leading to modifications that may alter protein function. These interactions are crucial for understanding the compound's biological effects and potential therapeutic applications . Further studies are needed to fully elucidate these interactions.

Several compounds share structural similarities with (2-Bromoethyl)trimethylammonium bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyltrimethylammonium bromideC5_5H12_{12}BrNLacks the bromoethyl group; used similarly as a phase transfer catalyst.
Benzyltrimethylammonium chlorideC9_9H12_{12}ClNContains a benzyl group instead; used in organic synthesis but has different solubility properties.
Propyltrimethylammonium bromideC6_6H15_{15}BrNSimilar structure but with a propyl group; used in similar applications but may show different reactivity patterns.

The uniqueness of (2-Bromoethyl)trimethylammonium bromide lies in its specific reactivity profile due to the presence of the bromoethyl group, which enhances its ability to participate in nucleophilic substitution reactions compared to other quaternary ammonium compounds .

UNII

KH1I7RU18L

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (88.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (88.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2758-06-7

Wikipedia

Bromocholine bromide

General Manufacturing Information

Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1): INACTIVE

Dates

Modify: 2023-09-14

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